molecular formula C9H20O B1608594 3-Propyl-1-hexanol CAS No. 66793-85-9

3-Propyl-1-hexanol

Cat. No.: B1608594
CAS No.: 66793-85-9
M. Wt: 144.25 g/mol
InChI Key: MHJIVMDBOGBUHH-UHFFFAOYSA-N
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Description

3-Propyl-1-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is part of the larger family of alcohols, which are known for their wide range of applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propyl-1-hexanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-hexyne. This method includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products. This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1-hexanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminium hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminium hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-Propyl-1-hexanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Propyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its effects are mediated through its ability to modify the properties of cell membranes and proteins, influencing cellular processes.

Comparison with Similar Compounds

  • 1-Hexanol
  • 3-Hexanol
  • 2-Hexanol

Comparison: 3-Propyl-1-hexanol is unique due to its specific structure, which includes a propyl group attached to the third carbon of a hexanol chain. This structural feature distinguishes it from other hexanols, such as 1-Hexanol and 3-Hexanol, which have different arrangements of carbon atoms and functional groups. The presence of the propyl group can influence the compound’s physical and chemical properties, making it suitable for specific applications that other hexanols may not be able to fulfill.

Properties

IUPAC Name

3-propylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-9(6-4-2)7-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIVMDBOGBUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388660
Record name 3-Propyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-85-9
Record name 3-Propyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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